acetyl}hydrazinylidene)butanamide](/img/structure/B11099753.png)
(3E)-N-(butan-2-yl)-3-(2-{[(2-methoxyphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide
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Overview
Description
N-(SEC-BUTYL)-3-{(E)-2-[2-(2-METHOXYANILINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(SEC-BUTYL)-3-{(E)-2-[2-(2-METHOXYANILINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE typically involves the condensation of a hydrazine derivative with a carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol, methanol, and acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(SEC-BUTYL)-3-{(E)-2-[2-(2-METHOXYANILINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), acids (HCl, HBr), and bases (NaOH, KOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(SEC-BUTYL)-3-{(E)-2-[2-(2-METHOXYANILINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(SEC-BUTYL)-3-{(E)-2-[2-(2-METHOXYANILINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE: shares similarities with other hydrazones and related compounds, such as:
Uniqueness
The uniqueness of N-(SEC-BUTYL)-3-{(E)-2-[2-(2-METHOXYANILINO)-2-OXOACETYL]HYDRAZONO}BUTANAMIDE lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H24N4O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N'-[(E)-[4-(butan-2-ylamino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C17H24N4O4/c1-5-11(2)18-15(22)10-12(3)20-21-17(24)16(23)19-13-8-6-7-9-14(13)25-4/h6-9,11H,5,10H2,1-4H3,(H,18,22)(H,19,23)(H,21,24)/b20-12+ |
InChI Key |
JZQVUSDIFMHYFU-UDWIEESQSA-N |
Isomeric SMILES |
CCC(C)NC(=O)C/C(=N/NC(=O)C(=O)NC1=CC=CC=C1OC)/C |
Canonical SMILES |
CCC(C)NC(=O)CC(=NNC(=O)C(=O)NC1=CC=CC=C1OC)C |
Origin of Product |
United States |
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